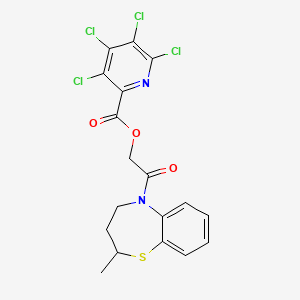![molecular formula C18H15Cl2F3N2O3S B2635596 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 341965-12-6](/img/structure/B2635596.png)
2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H15Cl2F3N2O3S and its molecular weight is 467.28. The purity is usually 95%.
BenchChem offers high-quality 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
One significant area of application for this compound is in anticancer research. A pharmacophore hybridization approach has demonstrated the design of drug-like small molecules with anticancer properties. Specifically, compounds involving thiadiazole and dichloroacetic acid moieties, related to the chemical structure , have been synthesized for their potential anticancer activity. These compounds are studied for their efficacy across a wide array of cancer cell lines, indicating a broader impact on cancer treatment research (Yushyn, Holota, & Lesyk, 2022).
Antimicrobial and Antifungal Activity
The exploration of antimicrobial and antifungal activities represents another vital research application. Compounds structurally similar to or derivatives of 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide have been synthesized and evaluated for their potential in treating microbial infections. This includes assessing their efficacy against a variety of bacterial and fungal strains, thereby contributing to the development of new antimicrobial agents (Darwish, Atia, & Farag, 2014).
Chemiluminescence and Analytical Applications
Another research avenue is the study of chemiluminescence. Compounds with sulfanyl-, sulfinyl-, and sulfonyl-substitutions, related to the core structure of interest, have been synthesized and analyzed for their base-induced chemiluminescence properties. These studies offer insights into potential applications in analytical chemistry, including the development of new chemiluminescent probes for biological and chemical assays (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Environmental and Agricultural Chemistry
The compound's derivatives also find applications in environmental and agricultural chemistry, particularly in the study of herbicides and their breakdown products in aquatic systems. Understanding the transformation pathways of chemically related herbicides can inform safer environmental practices and the development of more sustainable agricultural chemicals (Graham, Graham, Denoyelles, Smith, Larive, & Thurman, 1999).
properties
IUPAC Name |
2-[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F3N2O3S/c1-28-15-7-14(12(19)6-13(15)20)25-17(27)9-29-8-16(26)24-11-4-2-3-10(5-11)18(21,22)23/h2-7H,8-9H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYLZJJPXUBUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)CSCC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

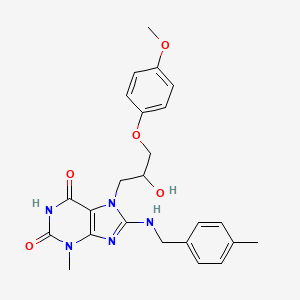
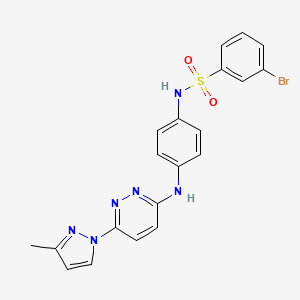
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B2635518.png)
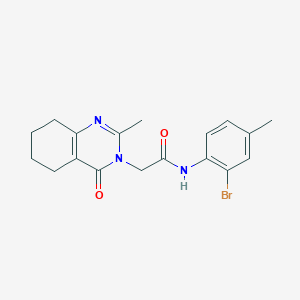
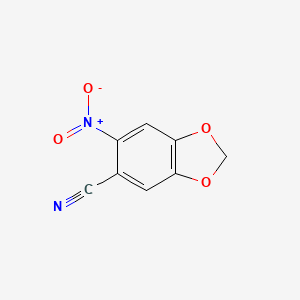
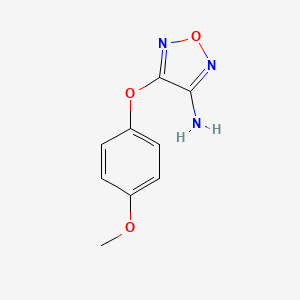
![2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2635525.png)
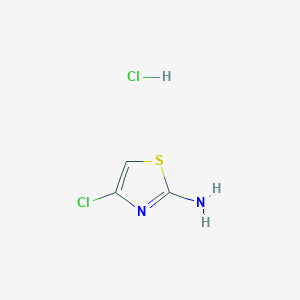
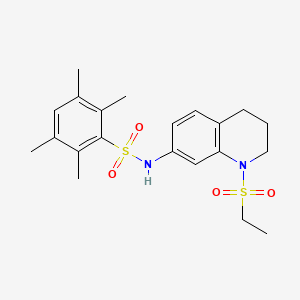
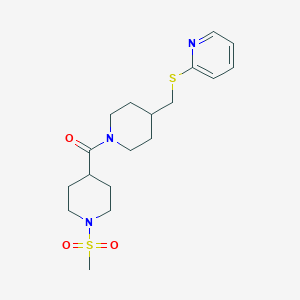
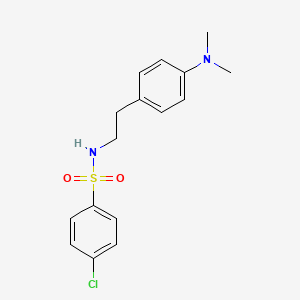
![N-{4-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2635533.png)
![5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2635535.png)
